molecular formula C8H16N2 B1378100 1-Cyclopropyl-4-methylpyrrolidin-3-amine CAS No. 1384428-90-3

1-Cyclopropyl-4-methylpyrrolidin-3-amine

Cat. No.: B1378100
CAS No.: 1384428-90-3
M. Wt: 140.23 g/mol
InChI Key: KJSCOXHVQCIXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-methylpyrrolidin-3-amine is a versatile small molecule with the chemical formula C8H16N2. It is characterized by a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and an amine group.

Scientific Research Applications

1-Cyclopropyl-4-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with target selectivity.

    Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “1-Cyclopropyl-4-methylpyrrolidin-3-amine” includes several hazard statements: H226, H302, H314, H335 . These statements indicate that the compound may be flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-Cyclopropyl-4-methylpyrrolidin-3-amine” are not available, the field of therapeutic peptides, which includes pyrrolidine derivatives, has seen significant advancements and continues to be a hot topic in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4-methylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the cyclopropyl and methyl groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.

    Methylamine: Contains the methyl group but lacks the cyclopropyl and pyrrolidine components.

Uniqueness

1-Cyclopropyl-4-methylpyrrolidin-3-amine is unique due to the combination of the cyclopropyl, methyl, and pyrrolidine moieties, which provide distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds with specific target selectivity and improved pharmacokinetic profiles .

Properties

IUPAC Name

1-cyclopropyl-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-6-4-10(5-8(6)9)7-2-3-7/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSCOXHVQCIXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-methylpyrrolidin-3-amine
Reactant of Route 2
1-Cyclopropyl-4-methylpyrrolidin-3-amine
Reactant of Route 3
1-Cyclopropyl-4-methylpyrrolidin-3-amine
Reactant of Route 4
1-Cyclopropyl-4-methylpyrrolidin-3-amine
Reactant of Route 5
1-Cyclopropyl-4-methylpyrrolidin-3-amine
Reactant of Route 6
1-Cyclopropyl-4-methylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.